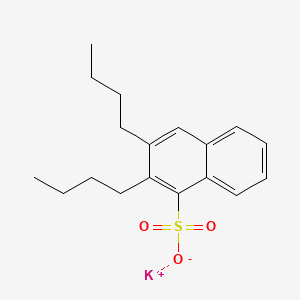
Potassium dibutylnaphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dibutylnaphthalenesulfonate is a chemical compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a surfactant and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium dibutylnaphthalenesulfonate involves the sulfonation of naphthalene followed by alkylation. The process typically includes the following steps:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid. This reaction is conducted at elevated temperatures to ensure complete sulfonation.
Alkylation: The sulfonated naphthalene is then alkylated with butanol. This step involves the use of a catalyst to facilitate the reaction.
Neutralization: The resulting product is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Potassium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonate esters, reduced naphthalene derivatives, and substituted naphthalene compounds .
Scientific Research Applications
Potassium dibutylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: Research in medicine explores its potential as a drug delivery agent due to its surfactant properties.
Industry: In industrial applications, it is used in formulations for detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of potassium dibutylnaphthalenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in its applications as an emulsifier and dispersant. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein folding .
Comparison with Similar Compounds
Similar Compounds
- Potassium diisopropylnaphthalenesulfonate
- Sodium dibutylnaphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Potassium dibutylnaphthalenesulfonate is unique due to its specific alkyl chain length (butyl groups) and the potassium ion. This combination provides distinct surfactant properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective .
Properties
CAS No. |
85409-94-5 |
|---|---|
Molecular Formula |
C18H23KO3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
potassium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.K/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
ZLPDNQKSWRKHIP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















